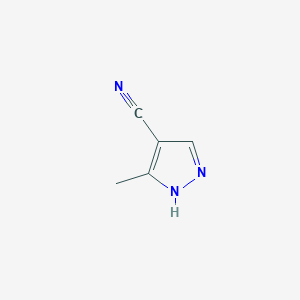

3-methyl-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHYNBAKHDSUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362548 | |

| Record name | 3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131661-41-1 | |

| Record name | 3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 1h Pyrazole 4 Carbonitrile and Its Derivatives

Classical Synthetic Pathways for Pyrazole-4-carbonitriles

Classical methods for synthesizing the pyrazole (B372694) ring often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. beilstein-journals.org These methods have been adapted and refined to allow for the specific placement of substituents, such as the methyl group at position 3 and the carbonitrile group at position 4.

Multi-component Reactions in Pyrazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby saving time, energy, and resources. ajrconline.org Several MCRs have been developed for the synthesis of pyrazole-4-carbonitriles. rsc.orgresearchgate.net

A straightforward one-step reaction for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of (ethoxymethylene)malononitrile with various aryl hydrazines. scirp.org This reaction proceeds by refluxing the reactants in a solvent like ethanol (B145695), resulting in the cyclized pyrazole as the exclusive product with good to excellent yields. scirp.org A plausible mechanism suggests that this method offers high regioselectivity. scirp.org Specifically, the reaction between (1-ethoxyethylidene)malononitrile (B135995) and arylhydrazine hydrochlorides in the presence of sodium acetate (B1210297) in ethanol is a key step. mdpi.com The resulting 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles can then be converted to 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles through aprotic deamination using tert-butyl nitrite (B80452) in tetrahydrofuran. mdpi.com

Similarly, the reaction of (1-ethoxyethylidene)malononitrile with 3-tetrahydrofuranylhydrazine hydrochloride in ethanol has been shown to produce 1-(3-tetrahydrofuranyl)-3-methyl-5-amino-1H-pyrazole-4-carbonitrile in a 54% yield. This highlights the versatility of this precursor in generating various substituted pyrazole-4-carbonitriles.

Table 1: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (3a-f) scirp.org

| Entry | Aryl Hydrazine (2) | Product | Yield (%) |

| 1 | Phenylhydrazine (B124118) (2a) | 3a | 84 |

| 2 | 4-Fluorophenylhydrazine (2b) | 3b | 47 |

| 3 | 4-Chlorophenylhydrazine (2c) | 3c | 63 |

| 4 | 4-Bromophenylhydrazine (2d) | 3d | 67 |

| 5 | 4-Nitrophenylhydrazine (2e) | 3e | 47 |

| 6 | 2,4-Dinitrophenylhydrazine (2f) | 3f | 68 |

A widely used three-component reaction involves the condensation of an aromatic aldehyde, malononitrile (B47326), and a hydrazine derivative. beilstein-journals.orgrsc.org This method is effective for producing 5-aminopyrazole-4-carbonitriles. rsc.org The reaction can be catalyzed by various substances, including sodium p-toluene sulfonate (NaPTS) in an aqueous medium, which acts as a recyclable, water-soluble catalyst that accelerates the reaction. rsc.org Another green approach utilizes a solid-phase vinyl alcohol (SPVA) catalyst under solvent-free conditions. rsc.org

The mechanism often begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition and subsequent cyclization with the hydrazine. beilstein-journals.orgmdpi.com The use of environmentally benign deep eutectic solvents, such as a glucose-urea mixture, has also been reported to facilitate this reaction at room temperature without the need for a catalyst, yielding pyrazole-4-carbonitrile derivatives in high yields (83-96%). researchgate.net

This methodology can be extended to a four-component reaction, for instance, by including a β-ketoester like ethyl acetoacetate (B1235776). mdpi.comnih.govbohrium.com These reactions, often catalyzed by bases like potassium t-butoxide or biocatalysts such as lipase, can lead to the formation of fused heterocyclic systems like dihydropyrano[2,3-c]pyrazoles. mdpi.comnih.gov

New derivatives of 2,3-dihydro-1H-pyrazole-4-carbonitrile have been synthesized through a multi-component reaction involving aldehyde derivatives, methyl 2-cyanoacetate, and phenylhydrazine. researchgate.net This reaction can be effectively carried out using a green deep eutectic solvent system like K2CO3/glycerol. researchgate.net The resulting pyrazole derivatives have been confirmed through various spectroscopic methods. researchgate.net

Cyclization Reactions for Pyrazole Ring Formation

The most classical and fundamental method for forming a pyrazole ring is the cyclocondensation of 1,3-dielectrophilic compounds, such as 1,3-dicarbonyls or α,β-unsaturated carbonyls, with hydrazines. nih.govbeilstein-journals.orgsci-hub.se This approach, known as the Knorr synthesis, is highly versatile. beilstein-journals.org For instance, enaminones, which can be generated in situ from 1,3-dicarbonyl compounds, react with hydrazines to yield 1,4,5-substituted pyrazoles in a one-pot process. beilstein-journals.org

The regioselectivity of the cyclization can often be controlled by steric and electronic factors of the substituents on both the hydrazine and the dicarbonyl component. beilstein-journals.org

The carbonitrile group is a key functional group in many biologically active pyrazoles. ontosight.ai Its introduction at the 4-position of the pyrazole ring can be achieved either during the ring formation or by post-functionalization of a pre-formed pyrazole ring. mdpi.com

One common strategy involves starting with a precursor that already contains a cyano group, such as malononitrile or its derivatives, in a multi-component reaction as described previously. rsc.orgresearchgate.netscirp.org

Alternatively, direct cyanation of an unsubstituted C4-position of a pyrazole ring can be performed. beilstein-journals.org This can be achieved through methods like electrophilic thiocyanation or selenocyanation. For example, 4-unsubstituted pyrazoles can react with sources like NH4SCN or KSeCN in the presence of an oxidant like PhICl2 to yield 4-thiocyanated or 4-selenocyanated pyrazoles. beilstein-journals.orgnih.govresearchgate.net This reaction is believed to proceed through the in situ generation of a reactive electrophilic species, such as thiocyanogen (B1223195) chloride (Cl-SCN). beilstein-journals.orgresearchgate.net Another modern approach utilizes visible-light photocatalysis with graphite-phase carbon nitride (g-C3N4) to achieve C4-thiocyanation. researchgate.net For direct introduction of the carbonitrile group, lithiation of a 4-halopyrazole followed by quenching with a cyanating agent like tosyl cyanide (TsCN) is a viable, though more complex, method.

Advanced and Green Chemistry Approaches in 3-methyl-1H-pyrazole-4-carbonitrile Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives, including this compound. nih.govresearchgate.net These methods focus on the use of safer solvents, renewable materials, and energy-efficient reaction conditions. Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step, are a key strategy in the green synthesis of pyrazole derivatives. nih.govbohrium.com This approach offers high atom economy and simplifies the purification process. nih.gov

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and reducing potential hazards. Several studies have reported the successful synthesis of pyrazole derivatives under solvent-free conditions. nih.govmdpi.com For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved by reacting aromatic aldehydes, malononitrile, and 3-methyl-1-phenyl-5-pyrazolone at 110°C without a solvent, using a silica-grafted ionic liquid as a catalyst. scirp.org Another approach involves the microwave-assisted, solvent-free synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and tosylhydrazones, resulting in high yields and short reaction times. mdpi.com

A study on the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives utilized mechanochemical reactions, a solvent-free method, by reacting azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine with a magnetically separable nanocatalyst. nih.gov

Deep Eutectic Solvents in Synthesis

Deep eutectic solvents (DESs) have emerged as green and effective alternatives to traditional volatile organic solvents. bohrium.combhu.ac.in These solvents are typically mixtures of a quaternary ammonium (B1175870) salt with a hydrogen-bond donor, such as urea (B33335) or glycerol. bhu.ac.inresearchgate.net

Several pyrazole-4-carbonitrile derivatives have been synthesized using DESs. For example, new 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized in high yields using a K2CO3/glycerol deep eutectic solvent. bohrium.comfrontiersin.org This reaction involved aldehyde derivatives, ethyl cyanoacetate, and phenylhydrazine. bohrium.com Another study reported the use of a glucose-based DES for the multicomponent synthesis of pyrazole-4-carbonitrile derivatives under catalyst-free conditions. researchgate.net Choline chloride/urea is another commonly used DES for the synthesis of pyrazole and pyrano[2,3-c]pyrazole derivatives. bohrium.comtandfonline.com

The use of DESs often leads to high yields, simple work-up procedures, and the avoidance of toxic catalysts and solvents. bhu.ac.in

Table 1: Examples of Deep Eutectic Solvents in Pyrazole Synthesis

| Deep Eutectic Solvent | Reactants | Product | Reference |

| K2CO3/Glycerol | Aldehyde derivatives, Ethyl cyanoacetate, Phenylhydrazine | 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives | bohrium.comfrontiersin.org |

| Glucose/Urea | Hydrazine derivatives, Malononitrile, Aromatic aldehydes | Pyrazole-4-carbonitrile derivatives | researchgate.net |

| Choline chloride/Urea | Hydrazine/Phenylhydrazine, Malononitrile, Aromatic aldehydes | Pyrazole derivatives | bohrium.com |

| Choline chloride/Glycerol | 1,3-diphenyl-2-propen-1-ones, Phenyl hydrazine | 4,5-dihydro-1H-pyrazole derivatives | bhu.ac.in |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has gained prominence as an energy-efficient method that can significantly reduce reaction times and improve yields. nih.govmdpi.com This technique has been successfully applied to the synthesis of various pyrazole derivatives.

For example, the synthesis of 2-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-benzo[g]chromene-3-carbonitrile has been achieved under microwave irradiation. ekb.eg In another instance, pyrazole-4-carbonitriles were synthesized from pyrazole-4-carbaldehydes in high yields using microwave irradiation, which offered a shorter reaction time compared to classical methods. researchgate.net The synthesis of 4H-pyrano[2,3-c]pyrazoles has also been effectively carried out using microwave assistance in methanol (B129727) with a base catalyst. nanobioletters.com

Furthermore, a one-pot, three-component synthesis of novel pyrazole scaffolds has been developed using microwave irradiation, highlighting its efficiency in constructing complex molecules. nih.gov The synthesis of 3-amino-1H-pyrazole-4-carbonitrile derivatives has also been achieved using microwave-assisted, solvent-free conditions, which then serve as precursors for pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net

Catalytic Methodologies for Enhanced Efficiency

The use of catalysts is crucial for enhancing the efficiency and selectivity of chemical reactions. In the synthesis of this compound and its derivatives, various catalytic systems, including metal-based and recyclable catalysts, have been employed to improve reaction rates and facilitate greener processes.

Metal complexes have been shown to be effective catalysts in the synthesis of pyrazole derivatives. For instance, a palladium(II) complex derived from a thiazole (B1198619) derivative has been used as a heterogeneous catalyst for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, demonstrating high efficiency and reusability. acs.org Another study reported the synthesis of three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid, with a cobalt(II) complex showing excellent catalytic activity for oxygen evolution and reduction reactions. rsc.org Copper-catalyzed synthesis of 1,3,5-trisubstituted 1H-1,2,4-triazoles has also been reported, showcasing the utility of copper in constructing nitrogen-containing heterocycles. mdpi.com

Silica-grafted ionic liquids have been used as recyclable heterogeneous catalysts for the synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions. scirp.org These catalysts can be recovered and reused multiple times without a significant loss in activity. scirp.org Similarly, magnetically separable and reusable magnetite-supported copper (nanocat-Fe-CuO) nanoparticles have been employed for the synthesis of pyrazole derivatives under mild conditions. acs.org

Amberlyst-70, a resinous and non-toxic solid acid catalyst, has been used for the aqueous synthesis of pyrazoles at room temperature and can be easily recycled. researchgate.nettandfonline.com Melamine has also been described as a low-cost and recyclable catalyst for the preparation of dihydropyrano[2,3-c]pyrazoles in aqueous ethanol. tandfonline.com Furthermore, tannic acid-functionalized silica-coated Fe3O4 nanoparticles have been utilized as a novel, green, and magnetically separable catalyst for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov

Regioselective Synthesis and Isomer Control

The construction of the pyrazole ring, typically through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, often yields a mixture of regioisomers. For instance, the reaction of a non-symmetrical β-dicarbonyl compound with a substituted hydrazine like methylhydrazine can result in two different pyrazole products, depending on which nitrogen atom of the hydrazine attacks which carbonyl group. acs.orgwikipedia.org Addressing this challenge requires innovative synthetic strategies to control the reaction's outcome. ijrpr.com

Achieving regiochemical control in the synthesis of pyrazole-4-carbonitrile derivatives is a significant challenge that chemists have addressed through various strategic approaches. The goal is to direct the substituents to specific positions on the pyrazole core, thus avoiding the formation of undesired isomers and complex separation procedures. Key strategies involve the careful selection of reactants, catalysts, and reaction conditions.

One of the most effective methods for controlling regioselectivity is the choice of hydrazine reactant. The nucleophilicity of the two nitrogen atoms in a monosubstituted hydrazine can differ significantly. For example, in alkyl hydrazines, the internal nitrogen atom (next to the alkyl group) is generally more nucleophilic, whereas in aryl hydrazines, the terminal nitrogen is more reactive. chim.it By exploiting this difference, chemists can direct the cyclization reaction to favor one isomer almost exclusively. chim.it

The reaction conditions also play a crucial role. The use of strong bases, such as potassium tert-butoxide (t-BuOK), has been shown to selectively produce 1,3,4-substituted pyrazoles from nitroolefins and hydrazones in excellent yields as a single regioisomer. nih.gov Similarly, the presence or absence of an acid catalyst can completely reverse the regioselectivity of the reaction between certain dicarbonyl compounds and methylhydrazine. acs.org Furthermore, procedural variations, such as comparing one-pot syntheses to stepwise protocols, can significantly affect the chemo- and regio-selectivity of the final products. nih.gov In some cases, microwave-assisted, solvent-free reactions have been employed to selectively form a desired pyrazolo[1,5-a]pyrimidine (B1248293) isomer, a fused derivative of pyrazoles. researchgate.net

The following table summarizes various strategies employed to control substitution patterns in the synthesis of pyrazole derivatives.

| Strategy | Description | Outcome/Example | Source(s) |

| Reactant Choice | Utilizing the differential nucleophilicity of substituted hydrazines (e.g., alkyl vs. aryl hydrazine). | With alkyl hydrazines, the reaction favors one regioisomer (>98%), while aryl hydrazines favor the alternative isomer. | chim.it |

| Reaction Conditions | Modifying conditions such as pH (acidic vs. basic), temperature, and energy source (conventional heating vs. microwave). | The presence or absence of acid can dictate the final regioisomer in reactions with methylhydrazine. Microwave heating under solvent-free conditions can enhance regioselectivity. | acs.orgresearchgate.net |

| Use of Strong Base | Employing a strong base like potassium tert-butoxide (t-BuOK) in the cyclocondensation step. | Leads to the selective formation of a single regioisomer of 1,3,4-substituted pyrazoles in high yields (42–88%). | nih.gov |

| Procedural Protocol | Comparing one-pot multicomponent reactions with stepwise synthetic routes. | A one-pot procedure yielded a specific phenylaminopyrazole derivative, while a stepwise reaction between the same precursors led to a mixture of two N-methyl isomers (in a 30:70 ratio). | nih.gov |

| Catalyst System | Employing transition-metal catalysts or, conversely, using catalyst-free approaches. | Transition metal-catalyzed reactions can offer milder conditions and controlled synthesis. Catalyst-free, multicomponent reactions under ultrasound irradiation can also yield fused pyrazole-carbonitriles with high regioselectivity. | ijrpr.comtandfonline.com |

When a synthetic route produces a mixture of regioisomers, their separation and unambiguous identification are crucial. The distinct physical and chemical properties of isomers allow for their separation, while spectroscopic techniques are essential for their structural characterization. uab.catnih.gov

Separation: The most common technique for separating pyrazole isomers is silica (B1680970) gel column chromatography. uab.catnih.gov The different polarities of the isomeric products cause them to move through the stationary phase of the column at different rates when a solvent (eluent) is passed through, allowing for their collection as separate fractions. uab.cat In one study, two N-methyl pyrazole isomers were successfully separated by column chromatography, yielding the pure compounds for analysis. nih.gov

Characterization: Once isolated, the chemical identity of each isomer must be confirmed. A combination of spectroscopic methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for elucidating the structure of pyrazole isomers. uab.cat The chemical shifts (δ) of the protons and carbons in the molecule provide information about their electronic environment. For example, in two regioisomeric palladacycles, the pyrazole proton signal appeared at distinct chemical shifts (6.06 ppm vs. 6.26 ppm), allowing for their differentiation. acs.org

Two-Dimensional (2D) NMR: For unambiguous assignment, especially in complex substituted pyrazoles, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. uab.cat NOESY experiments identify protons that are close in space, which can confirm the position of substituents relative to each other. For instance, a NOESY spectrum showing a spatial proximity between an N-methyl group and specific phenyl hydrogens confirmed the identity of a 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile isomer. nih.gov ¹H-¹⁵N HMBC can reveal couplings between protons and nitrogen atoms, which is definitive for assigning the N-substituted position in the pyrazole ring. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the synthesized compounds, confirming that the isolated products are indeed isomers with the same molecular formula. nih.gov

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides the absolute, unambiguous three-dimensional structure of the molecule. This technique has been used to definitively establish the structures of pyrazole isomers and their metal complexes. acs.orgmdpi.com

The following table outlines the common analytical techniques used to characterize isomeric pyrazole products.

| Technique | Purpose | Findings/Examples | Source(s) |

| Silica Column Chromatography | Separation | Separation of two regioisomers of a 1,3,5-substituted pyrazole ligand using ethyl acetate as the eluent. | uab.catnih.gov |

| ¹H and ¹³C NMR | Structural Elucidation | Calculated the ratio of two regioisomers (43:57). Provided distinct chemical shifts for protons and carbons in different isomeric environments. | uab.catnih.govacs.org |

| NOESY / HMBC (2D NMR) | Unambiguous Isomer Assignment | Confirmed the assignment of regioisomers by detecting spatial proximity between specific protons (e.g., N-CH₃ and phenyl-H). | uab.catnih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Formula Confirmation | Confirmed the calculated molecular formula of various pyrazole-4-carbonitrile derivatives. | nih.gov |

| X-ray Crystallography | Absolute Structure Determination | Unambiguously established the molecular structures of pyrazole-based palladacycle regioisomers and silver(I) complexes. | chim.itacs.orgmdpi.com |

Chemical Transformations and Derivatization of 3 Methyl 1h Pyrazole 4 Carbonitrile

Reactions at the Carbonitrile Moiety

The carbonitrile (C≡N) group in 3-methyl-1H-pyrazole-4-carbonitrile is a versatile functional group that readily undergoes transformations, serving as a key building block for the synthesis of various heterocyclic systems.

The conversion of the nitrile functionality into a tetrazole ring is a well-established and significant transformation. This is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide, most commonly sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. nih.govresearchgate.net This reaction provides a pathway to 5-(3-methyl-1H-pyrazol-4-yl)-1H-tetrazole, a compound that is considered a bioisosteric equivalent of a carboxylic acid. nih.gov This transformation is particularly valuable in medicinal chemistry for modifying the pharmacokinetic and physicochemical properties of drug candidates. researchgate.net

Table 1: Transformation of Nitriles to Tetrazoles

| Starting Material | Reagents | Product | Significance |

| This compound | Sodium azide, Lewis acid/ammonium salt | 5-(3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | Bioisosteric replacement for carboxylic acids in drug design. nih.govresearchgate.net |

The carbon of the carbonitrile group is electrophilic and susceptible to attack by various nucleophiles. youtube.com These nucleophilic addition reactions can be the initial step in the construction of new heterocyclic rings. For instance, the addition of a nucleophile can be followed by an intramolecular cyclization, leading to the formation of fused ring systems. The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Reactions Involving the Pyrazole (B372694) Ring Nitrogens

The pyrazole ring of this compound contains two nitrogen atoms, both of which can participate in chemical reactions, leading to a wide array of N-substituted and fused heterocyclic derivatives.

The nitrogen atoms of the pyrazole ring can be readily alkylated or arylated. researchgate.netnih.govnih.gov The synthesis of 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles is a common derivatization. One method involves the cyclocondensation of a substituted hydrazine (B178648), such as phenylhydrazine (B124118), with a suitable 1,3-dicarbonyl compound precursor. nih.gov Another approach is the direct N-arylation of this compound, although this can sometimes lead to a mixture of N1 and N2 isomers. The regioselectivity of these reactions is influenced by the substituents on both the pyrazole and the arylating agent, as well as the reaction conditions. nih.gov These N-substituted pyrazoles are important intermediates in the synthesis of various biologically active molecules. google.com

Table 2: Synthesis of 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles

| Reactants | Reaction Type | Product |

| This compound and aryl halide | N-arylation | 1-aryl-3-methyl-1H-pyrazole-4-carbonitrile |

| Phenylhydrazine and a 1,3-dicarbonyl precursor | Cyclocondensation | 1-phenyl-3-methyl-1H-pyrazole-4-carbonitrile nih.gov |

The pyrazole ring of this compound can be annulated with other rings to form fused heterocyclic systems. This is a powerful strategy for creating novel molecular scaffolds with diverse chemical and biological properties.

A significant application of this compound and its derivatives is in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govmdpi.comrsc.orgnih.govresearchgate.net These bicyclic heterocycles are of great interest in medicinal chemistry. The synthesis is typically achieved through the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. mdpi.comnih.govresearchgate.net For example, 3-amino-5-methyl-1H-pyrazole-4-carbonitrile can be reacted with a 1,3-diketone in an acidic medium, leading to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.net The reaction proceeds through an initial attack of the exocyclic amino group on one of the carbonyls, followed by cyclization involving the endocyclic pyrazole nitrogen and the second carbonyl group, and subsequent dehydration. Microwave-assisted synthesis has been shown to be an efficient method for the regioselective synthesis of these compounds. nih.govresearchgate.net

Table 3: Formation of Pyrazolo[1,5-a]pyrimidines

| Pyrazole Derivative | Reagent | Product Core |

| 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile | 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine |

Formation of Fused Heterocyclic Systems

Pyrano[2,3-c]pyrazole Derivatives

The synthesis of pyrano[2,3-c]pyrazole derivatives is a significant area of research due to the diverse biological activities associated with this scaffold. semanticscholar.org These compounds are commonly synthesized through multicomponent reactions.

One prevalent method involves a four-component condensation reaction of an aldehyde, malononitrile (B47326), a hydrazine (such as hydrazine hydrate (B1144303) or phenylhydrazine), and ethyl acetoacetate (B1235776). semanticscholar.org This reaction can be catalyzed by various catalysts, including sodium benzoate (B1203000) in an aqueous medium, which offers a green and efficient approach. semanticscholar.org The use of microwave irradiation in combination with eco-friendly solvents like a water-ethanol mixture has also been reported to facilitate this synthesis. nih.gov Another approach utilizes ultrasonic irradiation in a water medium, which can lead to excellent yields. nih.gov

For instance, the reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile can be carried out in the absence of a solvent, with a few drops of triethylamine (B128534), and heated under reflux to produce 6-amino-3-methyl-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. mdpi.com Alternatively, reacting 3-methyl-2-pyrazolin-5-one (B87142) with an arylidenemalononitrile in the presence of triethylamine under reflux also yields the same pyrano[2,3-c]pyrazole derivatives. mdpi.com

A study detailed the synthesis of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile through a four-component reaction of benzyl (B1604629) alcohol, phenylhydrazine, ethyl acetoacetate, and malononitrile using sulfonated amorphous carbon and eosin (B541160) Y as catalysts. nih.govacs.org

Table 1: Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate, hydrazine hydrate, benzaldehyde, malononitrile | Triethylamine, reflux | 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 82 | mdpi.com |

| 3-Methyl-2-pyrazolin-5-one, benzylidenemalononitrile | Triethylamine, reflux | 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | - | mdpi.com |

| Benzyl alcohol, phenylhydrazine, ethyl acetoacetate, malononitrile | AC-SO3H, [cholineCl][urea]2, eosin Y, visible light | 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | - | nih.govacs.org |

| 4-Hydroxybenzaldehyde, hydrazine hydrate, ethyl acetoacetate, malononitrile | Sodium benzoate, water, 25°C | 6-Amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 45 | semanticscholar.org |

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry due to their kinase inhibitory activities. nih.govrsc.org The synthesis of these derivatives often starts from 5-amino-1-substituted-1H-pyrazole-4-carbonitrile.

One common synthetic route involves the reaction of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile with various electrophilic reagents. tandfonline.com For example, heating this pyrazole derivative with formamide (B127407) in dimethylformamide (DMF) results in the formation of 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile. tandfonline.com Reaction with phenyl isothiocyanate in refluxing DMF yields the corresponding 4-imino-5-phenyl-6-thioxo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine derivative. tandfonline.com Furthermore, treatment with carbon disulfide in pyridine (B92270) leads to the formation of 4,5,6,7-tetrahydro-4,6-dithioxo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile. tandfonline.com

Another approach involves the one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones by reacting 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with different lower aliphatic acids in the presence of phosphorus oxychloride (POCl3). researchgate.net The condensation of 5-amino-3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide with various nitriles in the presence of dry HCl gas or under microwave irradiation with potassium tert-butoxide also yields 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Material | Reagent and Conditions | Product | Yield (%) | Reference |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Formamide, DMF, reflux | 4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | 83 | tandfonline.com |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Phenyl isothiocyanate, DMF, reflux | 4-Imino-5-phenyl-6-thioxo-1-tosyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | - | tandfonline.com |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Carbon disulfide, pyridine, heat | 4,5,6,7-Tetrahydro-4,6-dithioxo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | - | tandfonline.com |

| 5-Amino-3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide | Acetonitrile, Dioxane, dry HCl gas | 6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 71-83 | nih.gov |

Pyrazolo[3,4-d]pyridazine Derivatives

The synthesis of pyrazolo[3,4-d]pyridazines can be achieved through the cyclocondensation of pyrazole derivatives with hydrazine. For instance, the reaction of a suitably substituted pyrazole precursor with hydrazine hydrate under microwave irradiation provides an efficient route to these bicyclic systems. researchgate.netresearchgate.net

Pyrazolo[4,3-c]pyridine Derivatives

The synthesis of pyrazolo[4,3-c]pyridine derivatives has been documented through various synthetic strategies. One notable method involves the reaction of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile with ethyl acetoacetate in the presence of potassium carbonate in DMF, which upon heating, yields 5-acetyl-4-amino-6-hydroxy-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. tandfonline.com

Pyrazolo[1,5-a]quinazoline Derivatives

Pyrazolo[1,5-a]quinazolines can be synthesized from 5-aminopyrazole-4-carbonitrile. One method involves the reaction of 5-aminopyrazole-4-carbonitrile with aromatic aldehydes to form a Schiff's base intermediate. This intermediate then undergoes cyclization with cyclohexanone (B45756) in the presence of glacial acetic acid to produce 4,5,6,7,8,9-hexahydro-5-arylpyrazolo[1,5-a]quinazoline-3-carbonitriles. asianpubs.org

Pyrazolo-1,3-thiazine Derivatives

Thieno[3,4-c]pyrazole Derivatives

The synthesis of thieno[3,4-c]pyrazoles has been reported, although the direct use of this compound is not explicitly detailed in the provided search results. One related synthesis involves starting from aryl 2-methyl-5-phenyl-3-furyl ketones which can be converted to 5-methyl-1H-1-phenylpyrazole-4-yl ketones. researchgate.net While not a direct derivatization of the title compound, it points to the construction of the thieno[3,4-c]pyrazole ring system from a pyrazole core.

Indenopyrazole Derivatives

The synthesis of fused heterocyclic systems containing both pyrazole and indene (B144670) moieties, known as indenopyrazoles, represents a significant area of research due to their potential applications. While direct routes starting from this compound are not extensively detailed, methodologies using closely related 3-methylpyrazole (B28129) precursors establish a clear pathway for accessing these complex structures.

A key strategy involves the cyclization of hydrazono-indanedione intermediates. For instance, the reaction of 5-amino-3-methylpyrazole with 2-(benzothiazol-2-yl-hydrazono)-1,3-indanedione leads to the formation of 2-methylindeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one. researchgate.net This transformation proceeds via an initial condensation, followed by an acid-catalyzed intramolecular cyclization. The structure of the intermediate, 2-(3-methyl-5-pyrazolyl)hydrazono-1,3-indanedione, has been confirmed through spectral data, including signals for the methyl protons and two distinct NH protons in its ¹H NMR spectrum. researchgate.net

Another approach involves the reaction of 5-amino-3-methylpyrazole with malononitrile in the presence of piperidine, which can yield complex indenopyridazine derivatives. researchgate.net These examples demonstrate that the 3-methylpyrazole scaffold is a viable starting point for constructing fused indenopyrazole systems and their analogs, typically by leveraging the reactivity of an amino group at the C5 position.

Reactions at the Methyl Group and Other Ring Positions

Functionalization of the 3-methyl group

The methyl group at the C3 position of the pyrazole ring is not merely a passive substituent but an active site for further chemical modification, allowing for the introduction of diverse functional groups. This functionalization is crucial for tuning the molecule's electronic properties and for creating new intermediates for more complex syntheses.

Research has demonstrated the conversion of the C3-methyl group into other functionalities. For example, compounds such as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile have been synthesized and utilized as precursors for novel pyrazolo[1,5-a]pyrimidine derivatives. ekb.egmdpi.com In this case, the methyl group is elaborated into a cyanomethyl (-CH₂CN) group, which provides an additional reactive site for cyclization reactions.

Furthermore, the transformation of the methyl group to a difluoromethyl (-CHF₂) group has been reported in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for various modern fungicides. google.com This conversion highlights the possibility of introducing fluorine atoms, which can significantly alter the biological activity of the final product.

Table 1: Examples of Functionalization at the C3-Position

| Starting Moiety | Functionalized Group | Resulting Compound Class | Reference |

|---|---|---|---|

| -CH₃ | -CH₂CN | 3-(Cyanomethyl)-1H-pyrazole-4-carbonitriles | ekb.egmdpi.com |

Aminomethylation Reactions

While specific studies detailing the direct aminomethylation of this compound are not prominent, the introduction and manipulation of amino groups on the pyrazole ring are fundamental transformations in pyrazole chemistry. The resulting aminopyrazoles are highly valuable building blocks for the synthesis of fused heterocyclic systems.

5-Aminopyrazoles, including derivatives of the 3-methylpyrazole core, are key starting materials for constructing bicyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. ekb.egnih.gov The synthesis of these fused rings often involves the condensation of the 5-aminopyrazole with a 1,3-dielectrophile, where the exocyclic amino group and the N1 ring nitrogen act as the dinucleophile. ekb.eg For example, the reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with enaminones leads to the formation of pyrazolo[1,5-a]pyrimidine derivatives. ekb.eg The synthetic utility of these amino-functionalized pyrazoles underscores the importance of amination and aminomethylation in expanding the chemical space accessible from simple pyrazole precursors.

Azo Coupling Reactions

Azo coupling is a significant reaction for pyrazole derivatives, enabling the synthesis of a wide range of brightly colored azo dyes and functional materials. This reaction typically occurs at the C5 position of the pyrazole ring, which must be activated by an electron-donating group, most commonly an amino group.

The general procedure involves the diazotization of a 5-amino-3-methylpyrazole derivative using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a highly reactive pyrazolediazonium salt. proquest.comresearchgate.net This intermediate is then immediately reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another pyrazole derivative. proquest.comresearchgate.net

For instance, 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride, a compound structurally similar to the nitrile analog, has been successfully coupled with 8-hydroxyquinoline (B1678124) and various pyrazol-5-ones. proquest.comresearchgate.net The coupling with 8-hydroxyquinoline occurs regioselectively at the C5 position of the quinoline (B57606) ring. proquest.com These reactions produce stable azo compounds, which can be further modified; for example, an ester group at the C4 position can be hydrolyzed to the corresponding carboxylic acid without affecting the azo linkage. proquest.com The synthesis of azo-linked pyrazoles has also been achieved through multi-component reactions involving azo-linked aldehydes, malononitrile, and hydrazines. frontiersin.orgnih.gov

Table 2: Azo Coupling Reactions of 3-Methylpyrazole Derivatives

| Pyrazole Precursor | Coupling Partner | Resulting Azo Compound Class | Reference |

|---|---|---|---|

| 5-Amino-4-ethoxycarbonyl-3-methyl-1H-pyrazole | 8-Hydroxyquinoline | 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate | proquest.com |

| 5-Amino-4-ethoxycarbonyl-3-methyl-1H-pyrazole | Substituted Pyrazol-5-ones | Pyrazol-5-yl-azo-pyrazol-5-ones | researchgate.net |

Advanced Spectroscopic and Computational Characterization of 3 Methyl 1h Pyrazole 4 Carbonitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 3-methyl-1H-pyrazole-4-carbonitrile, offering profound insights into its molecular framework.

The ¹H NMR spectrum of this compound derivatives provides distinct signals that are characteristic of its proton environments. In a typical spectrum, a singlet corresponding to the methyl (CH₃) protons is observed around 2.15–2.60 ppm. tandfonline.comcu.edu.eg The proton on the pyrazole (B372694) ring (C5-H) typically appears as a singlet further downfield. The NH proton of the pyrazole ring gives a broad singlet, often observed at a chemical shift of around 12.62 ppm, the exact position of which can be influenced by solvent and concentration. uob.edu.ly For substituted derivatives, such as the 1-phenyl analog, multiplets corresponding to the aromatic protons are observed in the range of 7.35–7.52 ppm. tandfonline.com

| Proton | Chemical Shift (δ ppm) | Multiplicity | Reference |

| CH₃ | 2.15 - 2.60 | Singlet | tandfonline.comcu.edu.eg |

| C5-H | Downfield Singlet | Singlet | |

| NH | ~12.62 | Broad Singlet | uob.edu.ly |

| Aromatic (in 1-phenyl derivative) | 7.35 - 7.52 | Multiplet | tandfonline.com |

| Note: Chemical shifts can vary based on the solvent and specific substituents on the pyrazole ring. |

The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound and its derivatives. The methyl carbon (CH₃) typically resonates at approximately 11.28–13.06 ppm. tandfonline.com The carbon of the nitrile group (CN) is found in the range of 113.71–115.57 ppm. tandfonline.com The pyrazole ring carbons exhibit characteristic shifts: C3 is observed around 151.96 ppm, C4 at approximately 74.23 ppm, and C5 around 150.56 ppm for the 1-phenyl derivative. tandfonline.com In substituted analogs, the aromatic carbons appear in the region of 124.40–138.03 ppm. tandfonline.com

| Carbon | Chemical Shift (δ ppm) | Reference |

| CH₃ | 11.28 - 13.06 | tandfonline.com |

| CN | 113.71 - 115.57 | tandfonline.com |

| C3 | ~151.96 | tandfonline.com |

| C4 | ~74.23 | tandfonline.com |

| C5 | ~150.56 | tandfonline.com |

| Aromatic (in 1-phenyl derivative) | 124.40 - 138.03 | tandfonline.com |

| Note: Chemical shifts can vary based on the solvent and specific substituents on the pyrazole ring. |

To further substantiate the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. scirp.org COSY experiments establish correlations between coupled protons, while HSQC links protons to their directly attached carbons. scirp.org HMBC is particularly valuable as it reveals long-range couplings between protons and carbons (typically 2-3 bonds), which helps in definitively piecing together the molecular structure and confirming the connectivity of the pyrazole ring, the methyl group, and the carbonitrile function. scirp.orgipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. For derivatives of this compound, HRMS data is crucial for confirming the molecular formula. For instance, the [M+H]⁺ ion for various substituted analogs has been precisely measured, confirming their respective compositions. rsc.org The molecular weight of the parent compound, 3-methyl-1H-pyrazole, is 82.1038 g/mol . nist.gov

Infrared (IR) and UV-Vis Spectroscopy

Vibrational and electronic spectroscopy provide further confirmation of the functional groups present in this compound.

The Infrared (IR) spectrum of this compound and its derivatives showcases characteristic absorption bands. A strong, sharp peak corresponding to the nitrile (C≡N) stretch is consistently observed in the range of 2194–2231 cm⁻¹. uob.edu.lyrsc.org The C=N and C=C stretching vibrations within the pyrazole ring typically appear in the region of 1500–1650 cm⁻¹. tandfonline.comrsc.org For N-H containing pyrazoles, a broad absorption band for the N-H stretch is also present. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions within the molecule. The electronic transitions observed in the UV-Visible absorption spectrum of pyrazole derivatives are typically π → π* transitions within the aromatic system. molaid.comdntb.gov.ua

| Spectroscopic Technique | Functional Group/Transition | Characteristic Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |

| IR | Nitrile (C≡N) Stretch | 2194 - 2231 | uob.edu.lyrsc.org |

| IR | C=N, C=C Stretch (Pyrazole Ring) | 1500 - 1650 | tandfonline.comrsc.org |

| IR | N-H Stretch | Broad band | rsc.org |

| UV-Vis | π → π* Transition | Varies with substitution | molaid.comdntb.gov.ua |

Characteristic Vibrational Modes of Carbonitrile and Pyrazole Ring

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and structural features of this compound. The vibrational spectrum is characterized by distinct modes associated with the carbonitrile (-C≡N) group and the pyrazole ring.

The carbonitrile stretching vibration is one of the most characteristic bands in the IR spectrum, typically appearing in the range of 2210-2240 cm⁻¹. This strong and sharp absorption is due to the stretching of the C≡N triple bond. For instance, in related pyrazole-4-carbonitrile derivatives, this band has been observed around 2233 cm⁻¹ and 2130-2160 cm⁻¹. asianpubs.orgacs.org

The pyrazole ring exhibits several characteristic vibrational modes. These include C=N and N-N stretching vibrations, as well as in-plane and out-of-plane ring deformation modes. The C=N stretching vibrations are typically observed in the region of 1500-1650 cm⁻¹. The N-N stretching vibrations are usually found at lower frequencies, often between 1000 and 1200 cm⁻¹. The pyrazole ring C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H in-plane and out-of-plane bending vibrations are observed at lower wavenumbers. iu.edu.sa The methyl group attached to the pyrazole ring will also show characteristic C-H stretching and bending vibrations.

Computational studies, particularly those employing Density Functional Theory (DFT), are often used to complement experimental vibrational spectra. These calculations can predict the vibrational frequencies and intensities with good accuracy, aiding in the precise assignment of the observed spectral bands. iu.edu.saiu.edu.sa

Table 1: Characteristic Vibrational Modes for Pyrazole-4-Carbonitrile Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonitrile (-C≡N) | Stretching | 2210 - 2240 |

| Pyrazole Ring | C=N Stretching | 1500 - 1650 |

| Pyrazole Ring | N-N Stretching | 1000 - 1200 |

| Pyrazole Ring | C-H Stretching | > 3000 |

| Methyl Group (-CH₃) | C-H Stretching | 2850 - 3000 |

| Methyl Group (-CH₃) | C-H Bending | 1375 - 1450 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not widely available, analysis of closely related pyrazole derivatives provides significant insights into its likely solid-state conformation. nih.govvulcanchem.com

For instance, the crystal structure of 3-acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile reveals a monoclinic crystal system. nih.goviucr.org In this related compound, the central pyrazole ring is essentially planar. nih.gov The bond lengths and angles within the pyrazole ring are consistent with its aromatic character. It is expected that this compound would also exhibit a planar pyrazole ring in its crystal structure. The methyl and carbonitrile substituents would lie in or close to the plane of the pyrazole ring.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules of this compound arrange themselves in a crystal lattice is governed by intermolecular interactions. A key interaction in the crystal packing of pyrazoles is hydrogen bonding. nih.gov The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atom of the carbonitrile group and the other pyrazole nitrogen atom can act as hydrogen bond acceptors.

In the crystal structures of similar pyrazole derivatives, molecules are often linked by intermolecular hydrogen bonds, forming supramolecular chains or networks. nih.gov For example, in 3-acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile, weak C-H···O hydrogen bonds contribute to the formation of supramolecular chains. nih.goviucr.org In the case of this compound, it is highly probable that N-H···N hydrogen bonds involving the pyrazole N-H and the nitrile nitrogen would be a dominant feature of the crystal packing, leading to the formation of extended chains or dimers.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical calculations have become indispensable tools for investigating the properties of molecules like this compound. eurasianjournals.com These methods provide a theoretical framework to understand and predict molecular structure, reactivity, and spectroscopic properties. rsc.orgdntb.gov.ua

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules. researchgate.netbohrium.comnih.gov DFT calculations are frequently employed to optimize the geometry, calculate vibrational frequencies, and analyze the electronic properties of pyrazole derivatives. bohrium.comsemanticscholar.org

DFT calculations provide a detailed picture of the electronic structure of this compound. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. bohrium.com

The HOMO is typically distributed over the electron-rich regions of the molecule, which in this case would be the pyrazole ring. The LUMO, on the other hand, is generally located on the electron-deficient parts, such as the carbonitrile group. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. dntb.gov.ua The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped using DFT, identifying the sites most susceptible to electrophilic and nucleophilic attack.

Computational methods are particularly valuable for studying the conformational landscape and tautomeric equilibria of pyrazoles. mdpi.com this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. beilstein-journals.orgnih.gov

DFT calculations can be used to determine the relative energies of these tautomers, thereby predicting the most stable form in the gas phase and in different solvents. mdpi.com For N-unsubstituted pyrazoles, the position of the substituents can significantly influence the tautomeric equilibrium. Theoretical studies on related pyrazole systems have shown that the presence of electron-donating or electron-withdrawing groups can favor one tautomer over the other. Conformational analysis, by rotating the methyl group, can also be performed to identify the lowest energy conformation of the molecule. iu.edu.sa

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile |

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, which complements and aids in the interpretation of experimental data. Density Functional Theory (DFT) calculations are commonly employed to forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. iu.edu.saresearchgate.net

For instance, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Invariant Atomic Orbitals (GIAO) method is frequently used for this purpose. iu.edu.sa For the this compound scaffold, characteristic signals would be anticipated. The methyl group (CH₃) protons would likely appear as a singlet in the ¹H NMR spectrum, while the pyrazole ring proton would also present a distinct singlet. In the ¹³C NMR spectrum, separate signals would be predicted for the methyl carbon, the nitrile carbon (C≡N), and the three carbons of the pyrazole ring. iu.edu.sanih.gov

Similarly, vibrational frequencies for IR spectroscopy can be calculated. For the this compound structure, key predicted vibrational bands would include:

A strong absorption band for the nitrile (C≡N) stretching vibration. ekb.egekb.eg

Stretching vibrations corresponding to the C-H bonds of the methyl group and the pyrazole ring.

N-H stretching vibrations for the pyrazole ring.

C=C and C=N stretching vibrations within the pyrazole ring. nih.gov

These computational predictions are invaluable for confirming the structure of newly synthesized derivatives and for understanding the electronic environment of the molecule. researchgate.net

| Spectroscopic Technique | Functional Group | Predicted Characteristic Signal/Band | Reference |

|---|---|---|---|

| ¹H NMR | Methyl (CH₃) | Singlet | iu.edu.sanih.gov |

| ¹H NMR | Pyrazole Ring (C-H) | Singlet | iu.edu.sa |

| ¹³C NMR | Nitrile (C≡N) | Distinct chemical shift | nih.gov |

| ¹³C NMR | Methyl (CH₃) | Distinct chemical shift | nih.gov |

| IR Spectroscopy | Nitrile (C≡N) | Strong stretching vibration | ekb.egekb.eg |

| IR Spectroscopy | Pyrazole Ring (N-H) | Stretching vibration | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For systems involving this compound, MD simulations provide critical insights into the stability and dynamics of the molecule, especially when it is bound to a biological target such as a protein. nih.govtandfonline.com

After a potential binding pose is identified through molecular docking, MD simulations are performed to assess the stability of the ligand-protein complex. nih.gov The simulation tracks the trajectory of the complex over a set period, often nanoseconds, revealing how the ligand interacts with the protein's active site and whether the binding is stable. tandfonline.comimist.ma Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which indicates the stability of the complex, and the interactions (like hydrogen bonds) formed between the ligand and amino acid residues of the protein. nih.gov A stable complex with consistent interactions over the simulation time suggests that the compound is a promising candidate for inhibiting the protein's function. nih.gov

In Silico ADMET and Pharmacokinetic/Toxicological Property Predictions

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction is a crucial, cost-effective step in early-stage drug discovery that helps to identify candidates with favorable pharmacokinetic and toxicological profiles, thus reducing late-stage failures. mdpi.comresearchgate.net

Various computational models and web-based tools, such as pkCSM and SwissADME, are used to predict these properties for pyrazole derivatives. mdpi.comajol.info These predictions are based on the molecule's structure and include parameters like human intestinal absorption, oral bioavailability, plasma protein binding, and potential toxicity. scirp.orgnih.gov For example, Lipinski's "rule of five" is a commonly used filter to assess a compound's potential for oral bioavailability. scirp.org Many pyrazole derivatives have been shown in silico to possess good intestinal absorption and bioavailability. mdpi.comscirp.org However, predictions might also raise flags for potential issues, such as low water solubility or potential for toxicity, which can then be investigated experimentally. nih.gov

| Property | Prediction/Parameter | Significance | Reference |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | Predicts the extent of absorption from the gut into the bloodstream. | scirp.org |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates if the compound can cross the BBB to act on the central nervous system. | nih.gov |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | nih.gov |

| Excretion | Total Clearance | Estimates the body's efficiency in eliminating the compound. | mdpi.com |

| Toxicity | AMES Toxicity | Predicts mutagenic potential. | nih.govnih.gov |

| Pharmacokinetics | Lipinski's Rule of Five | Assesses drug-likeness and potential for oral bioavailability. | scirp.org |

Protein-Ligand Docking and Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is instrumental in identifying potential biological targets for compounds like this compound and in elucidating their mechanism of action at a molecular level. nih.govresearchgate.net

The process involves placing the ligand into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy. nih.govajol.info A lower binding energy generally indicates a more stable and favorable interaction. nih.gov Docking studies on various pyrazole derivatives have revealed their potential to inhibit a wide range of protein targets, including:

Protein Kinases: Such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cell cycle regulation and angiogenesis, making them key targets in cancer therapy. nih.gov

Viral Proteases: Including the main protease (Mpro) and papain-like protease (PLpro) of viruses like SARS-CoV-2, suggesting potential antiviral applications. researchgate.netajol.info

Carbonic Anhydrases: Enzymes involved in various physiological processes, where inhibition can have therapeutic effects. nih.gov

The results of docking studies guide the rational design of more potent and selective inhibitors by highlighting key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole ligand and the protein's active site. nih.gov

| Protein Target Class | Specific Protein Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | CDK2, VEGFR-2, Aurora A | Anticancer | nih.gov |

| Viral Proteases | COVID-19 Main Protease (Mpro) | Antiviral | researchgate.netajol.info |

| Viral Proteases | Zika Virus NS5 Methyltransferase | Antiviral | scirp.org |

| Carbonic Anhydrases | hCA I, hCA II | Various (e.g., diuretics, anti-glaucoma) | nih.gov |

Biological and Pharmacological Investigations of 3 Methyl 1h Pyrazole 4 Carbonitrile Derivatives

Structure-Activity Relationship (SAR) Studies of 3-methyl-1H-pyrazole-4-carbonitrile Scaffolds

The biological activity of derivatives based on the this compound core is profoundly influenced by the nature and position of various substituents. nih.gov Structure-Activity Relationship (SAR) studies have been instrumental in elucidating these relationships, guiding the rational design of more potent and selective compounds.

Impact of Substituents on Biological Activity

Systematic modifications of the pyrazole (B372694) scaffold have demonstrated that even minor changes to the substituents can lead to significant variations in biological activity. nih.gov For instance, the introduction of a difluoromethyl group at the 3-position of the pyrazole ring has been a key strategy in developing potent fungicides. mdpi.com

In the context of antileishmanial activity, the presence of a chlorine atom, either on the pyrazole ring at the C-4 position or on an attached phenyl ring, has been shown to be favorable for the compound's effectiveness. nih.gov Conversely, the introduction of a 4-bromo group on the phenyl ring can diminish the antileishmanial activity. nih.gov

For antibacterial applications, research on 1,3,5-trisubstituted pyrazoline derivatives indicated that substitutions with chlorine, bromine, fluorine, and nitro groups at the third and fifth positions can enhance antibacterial activity. greenpharmacy.info In contrast, methyl and methoxy (B1213986) substitutions at the same positions may lead to a reduction in activity. greenpharmacy.info Further studies on pyrazole-thiazole hybrids have shown that these compounds exhibit potent antimicrobial activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of pyrazole derivatives based on available research findings.

| Scaffold/Derivative Class | Substituent/Modification | Impact on Biological Activity | Target Activity | Reference |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Difluoromethyl group at C3 | Enhanced potency | Antifungal | mdpi.com |

| Pyrazole derivatives | Chlorine at C4 of pyrazole ring or on phenyl ring | Favorable for activity | Antileishmanial | nih.gov |

| Pyrazole derivatives | 4-Bromo group on phenyl ring | Diminished activity | Antileishmanial | nih.gov |

| 1,3,5-Trisubstituted-2-pyrazolines | Cl, Br, F, Nitro at C3 and C5 | Enhanced activity | Antibacterial | greenpharmacy.info |

| 1,3,5-Trisubstituted-2-pyrazolines | Methyl, Methoxy at C3 and C5 | Reduced activity | Antibacterial | greenpharmacy.info |

Rational Design of Bioactive Derivatives

The insights gained from SAR studies have enabled the rational design of novel this compound derivatives with improved biological profiles. By understanding which functional groups and structural motifs are crucial for activity, medicinal chemists can strategically synthesize new compounds with enhanced potency and selectivity. This approach has been successfully applied in the development of fungicides, where the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been identified as a critical component for high efficacy. mdpi.com This has led to the creation of several commercial fungicides. mdpi.com

The synthesis of pyrazole-dimedone derivatives through multicomponent reactions is another example of rational design, yielding compounds with activity against Gram-positive bacteria. nih.gov Similarly, the design of pyrazole-thiazole hybrids containing a hydrazone moiety has resulted in potent antimicrobial agents. nih.gov

Antimicrobial Activities

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including both antifungal and antibacterial effects. nih.govnih.govbiointerfaceresearch.comorientjchem.org

Antifungal Efficacy against Specific Fungal Species (e.g., Candida spp.)

Several studies have highlighted the potent antifungal activity of pyrazole derivatives, particularly against various Candida species, which are common causes of opportunistic fungal infections. mdpi.comnih.gov For example, certain azomethine-pyrazole derivatives have shown significant toxicity against Candida albicans. nih.gov Specifically, a chloro-substituted derivative recorded a minimal inhibitory concentration (MIC50) value of 2.08 μg/mL against C. albicans. nih.gov The unsubstituted version of the same compound was found to be highly active against Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida krusei. nih.gov

Furthermore, a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives exhibited good inhibitory effects against Candida tropicalis, Candida parapsilosis, and Candida glabrata strains. Some 4-functionalized pyrazole derivatives have also shown a pronounced effect against fungi of the genus Candida. biointerfaceresearch.com

The table below presents the antifungal activity of selected pyrazole derivatives against Candida species.

| Derivative Class | Fungal Species | Activity (MIC) | Reference |

| Azomethine-pyrazole (Chloro-substituted) | Candida albicans | MIC50: 2.08 μg/mL | nih.gov |

| Azomethine-pyrazole (Unsubstituted) | Candida tropicalis, Candida glabrata, Candida parapsilosis, Candida krusei | High activity | nih.gov |

| Azopyrazole carbonitrile derivatives | Candida albicans | Intermediate inhibition effect | nih.govacs.org |

Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.comorientjchem.org

One study reported a pyrazole derivative that was highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Another derivative in the same study showed high activity against the Gram-positive bacterium Staphylococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov

Research on 4-functionalized pyrazole derivatives demonstrated a pronounced effect on strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com Additionally, a novel pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole, exhibited its strongest antibacterial activity against Enterococcus faecalis and Staphylococcus aureus, with an MIC of 60 μg/mL for both. nih.gov

The following table summarizes the antibacterial spectrum of various pyrazole derivatives.

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |

| Pyrazole derivative | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |

| 4-Functionalized pyrazole derivatives | Staphylococcus aureus (Gram-positive) | Pronounced effect | biointerfaceresearch.com |

| 4-Functionalized pyrazole derivatives | Escherichia coli (Gram-negative) | Pronounced effect | biointerfaceresearch.com |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | Enterococcus faecalis (Gram-positive) | 60 μg/mL | nih.gov |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | Staphylococcus aureus (Gram-positive) | 60 μg/mL | nih.gov |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a global health priority. Derivatives of this compound have emerged as a promising class of compounds with significant antileishmanial activity. nih.govnih.gov

One study reported a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole, which inhibited the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum. nih.gov The 50% inhibitory concentration (IC50) values for this compound were only slightly higher than those of amphotericin B, a standard antileishmanial drug. nih.gov Specifically, the IC50 values after 48 hours for the promastigote growth of L. tropica, L. major, and L. infantum were 0.48 μg/mL, 0.63 μg/mL, and 0.40 μg/mL, respectively. nih.gov

Another study evaluated a series of pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major promastigotes. nih.gov Several of these derivatives exhibited promising antileishmanial activity, with IC50 values ranging from 34.79 to 43.55 μg/mL, which were significantly better than the standard drug, Glucantime (IC50 of 97.31 μg/mL). nih.gov

The table below details the antileishmanial activity of specific pyrazole derivatives.

| Derivative | Leishmania Species | Activity (IC50) | Reference |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | Leishmania tropica (promastigotes) | 0.48 μg/mL | nih.gov |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | Leishmania major (promastigotes) | 0.63 μg/mL | nih.gov |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | Leishmania infantum (promastigotes) | 0.40 μg/mL | nih.gov |

| Pyrazole derivative P12 | Leishmania major (promastigotes) | 34.79 μg/mL | nih.gov |

| Pyrazole derivative P14 | Leishmania major (promastigotes) | 38.51 μg/mL | nih.gov |

| Pyrazole derivative P1 | Leishmania major (promastigotes) | 35.53 μg/mL | nih.gov |

| Pyrazole derivative P5 | Leishmania major (promastigotes) | 36.79 μg/mL | nih.gov |

| Pyrazole derivative P8 | Leishmania major (promastigotes) | 37.40 μg/mL | nih.gov |

In Vitro Evaluation against Leishmania braziliensis and Leishmania amazonensis

A series of 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles (3a-m) were synthesized and evaluated for their in vitro antileishmanial activity against the promastigote forms of Leishmania braziliensis and Leishmania amazonensis. researchgate.netnih.gov The results indicated that these compounds were generally more effective against L. braziliensis than L. amazonensis. researchgate.netnih.gov The activity of these precursor compounds was compared with their corresponding tetrazole derivatives and the standard drug, pentamidine. researchgate.netnih.gov

The study highlighted that the nature of the substituent on the aryl ring attached to the pyrazole core significantly influenced the antileishmanial activity. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring showed varied potency.

Table 1: In Vitro Antileishmanial Activity of 1-aryl-3-methyl-1H-pyrazole-4-carbonitrile Derivatives against Leishmania spp. Promastigotes

| Compound | Ar-substituent | IC₅₀ (µM) vs L. braziliensis (24h) | IC₅₀ (µM) vs L. amazonensis (24h) |

| 3a | 3-chlorophenyl | 30 ± 0.11 | > 100 |

| 3d | 3,4-dichlorophenyl | 33 ± 0.15 | > 100 |

| Pentamidine | (Reference Drug) | 13 ± 0.04 | Not Specified |

Data sourced from a study on novel tetrazole compounds and their pyrazole-4-carbonitrile precursors. researchgate.netnih.gov

Cytotoxicity Assessment in Parallel Cell Lines

In conjunction with the antileishmanial assays, the cytotoxicity of the 1-aryl-3-methyl-1H-pyrazole-4-carbonitrile precursors was evaluated on the RAW 264.7 macrophage cell line. researchgate.netnih.gov This assessment is crucial to determine the selectivity of the compounds for the parasite over mammalian cells. The results for compounds 3a and 3d demonstrated low cytotoxicity, which is a favorable characteristic for potential drug candidates. researchgate.netnih.gov

Table 2: Cytotoxicity and Selectivity Index of 1-aryl-3-methyl-1H-pyrazole-4-carbonitrile Derivatives

| Compound | CC₅₀ (µM) on RAW 264.7 cells (24h) | Selectivity Index (SI) vs L. braziliensis (CC₅₀/IC₅₀) |

| 3a | > 100 | > 3.33 |

| 3d | > 100 | > 3.03 |

| Pentamidine | 20 ± 0.09 | 1.54 |

Data sourced from a study on novel tetrazole compounds and their pyrazole-4-carbonitrile precursors. researchgate.netnih.gov

Anti-inflammatory Properties

The pyrazole nucleus is a well-established scaffold in the development of anti-inflammatory agents, with marketed drugs like celecoxib (B62257) serving as prime examples. rjpbr.com Derivatives of pyrazole have been extensively investigated for their ability to modulate inflammatory pathways, often by inhibiting cyclooxygenase (COX) enzymes. rjpbr.comnih.gov Several studies have reported the synthesis of various pyrazole derivatives and their subsequent evaluation for anti-inflammatory activity in vivo. ijnrd.orgsciencescholar.us While many pyrazole-containing compounds exhibit significant anti-inflammatory effects, the specific contribution of the this compound core to this activity is an area of ongoing research. researchgate.netnih.govnih.gov The fusion of the pyrazole ring with other heterocyclic systems, such as thiophene, has been explored as a strategy to enhance anti-inflammatory and analgesic actions. rjpbr.com

Anticancer and Antitumor Activities

The pyrazole scaffold is a key component in a multitude of compounds designed as anticancer and antitumor agents. nih.govnih.gov Pyrazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases such as EGFR, VEGFR-2, and CDKs, which are crucial for cancer cell proliferation and survival. nih.govnih.gov The development of new anticancer chemotherapeutic agents is driven by the need to overcome drug resistance and toxicity associated with existing treatments. mdpi.com

Antiproliferative Activity in Cancer Cell Lines

Numerous studies have synthesized and screened pyrazole derivatives for their in vitro antiproliferative activity against a wide range of human cancer cell lines. nih.govirjmets.com For instance, novel indole (B1671886) derivatives linked to a pyrazole moiety have demonstrated moderate to excellent cytotoxicity against HCT116, MCF7, HepG2, and A549 cancer cell lines. nih.gov Similarly, hybrids of pyrazole and indole have shown excellent anticancer inhibition against the HepG2 cancer cell line. acs.org

The antiproliferative activity is often dependent on the specific substitutions on the pyrazole ring. For example, some pyrazole derivatives have been evaluated for their cytotoxicity against human neuroblastoma (SK-N-SH), lung carcinoma (A549), and breast cancer (MCF-7) cell lines, with certain compounds showing significant inhibitory effects on cell growth. nih.gov

Table 3: Antiproliferative Activity of Selected Pyrazole Derivatives against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

| Pyrazole-Indole Hybrid (7a ) | HepG2 | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

| Pyrazole-Indole Hybrid (7b ) | HepG2 | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

| Pyrazole-Indole Hybrids (5a-d, 5f-5j, 7a-7c, 7e ) | A549 | Potent Activity | Doxorubicin | 58.1 ± 4.1 |

| Pyrazole-Indole Hybrids (5a-j, 7a-e ) | MCF-7 | 10.6 ± 2.3 to 63.7 ± 5.5 | Doxorubicin | 64.8 ± 4.1 |

Data compiled from studies on pyrazole-indole hybrids. acs.org

Antiviral Activities (e.g., Anti-Tobacco Mosaic Virus)

The antiviral potential of pyrazole derivatives has been explored, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). nih.gov TMV can cause significant economic losses in agriculture, and there is a critical need for new antiviral agents to control its spread. nih.gov

A series of novel pyrazole amide derivatives were synthesized from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and evaluated for their activity against TMV. nih.gov Preliminary bioassays showed that all the synthesized compounds possessed promising activity against TMV at a concentration of 500 µg/mL. nih.gov Molecular docking studies suggested that these compounds could bind tightly to the TMV coat protein, which is a key mechanism for their antiviral action. nih.gov Other studies have also reported on the antiviral activities of different pyrazole derivatives containing moieties like oxime, further highlighting the versatility of the pyrazole scaffold in developing antiviral agents. nih.gov

Table 4: In Vivo Antiviral Activity of Pyrazole Amide Derivatives against Tobacco Mosaic Virus (TMV) at 500 µg/mL

| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |

| 3p | Most Potent | Not Specified | Not Specified |

| Ningnanmycin | (Reference) | (Reference) | (Reference) |